Sulfodehydroabietic acid calcium salt
Description
Properties
CAS No. |
86408-75-5 |
|---|---|
Molecular Formula |
C20H26CaO5S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
calcium;(1R,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfonato-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H28O5S.Ca/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+2/p-2/t17-,19-,20+;/m0./s1 |
InChI Key |
ARDPVXCPTNGYGN-PQRDQDNSSA-L |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Formation of Abietic Acid Calcium Salt
- Raw Material: Rosin (natural resin containing abietic acid and its isomers)
- Reagents: Lime hydrate (calcium hydroxide)
- Conditions: Rosin and lime hydrate are mixed in a weight ratio of approximately 1:0.5 (preferred range 1:0.1 to 1:1.5) and heated at 160–600 °C, optimally 200–300 °C, for 1–5 hours, typically 2–3 hours.
- Process: The high temperature facilitates the conversion of rosin into abietic acid calcium salt and promotes isomerization of abietic acid to reduce impurities.
- Outcome: A solid abietic acid calcium salt with a softening point around 130–135 °C is obtained after cooling.
| Parameter | Value/Range | Notes |
|---|---|---|
| Rosin : Lime hydrate | 1 : 0.5 (preferred) | Weight ratio |
| Temperature | 160–600 °C (200–300 °C preferred) | Heating temperature |
| Reaction time | 1–5 hours (2–3 hours preferred) | Stirring/heating duration |
| Product form | Solid abietic acid calcium salt | Softening point 130–135 °C |
Isolation of Pure Dehydroabietic Acid
- Process: The abietic acid calcium salt is subjected to catalytic dehydrogenation and isomerization at elevated temperatures (220–350 °C) or in the presence of suitable catalysts to convert abietic acid into dehydroabietic acid.
- Solvents: Methanol, ethanol, or ethyl acetate may be used to dissolve intermediates.
- Purification: The product can be recrystallized from solvents such as glacial acetic acid to improve purity.
- Yield: The process achieves over 35% yield of pure dehydroabietic acid.
Sulfonation of Dehydroabietic Acid
- Reagents: Concentrated sulfuric acid (preferably 98% purity)
- Conditions: Dehydroabietic acid is added to sulfuric acid cooled to around 10–20 °C and stirred for 0.5–10 hours (preferably 1–2 hours).
- Post-reaction: The reaction mixture is poured into ice water (5–50 times the weight of sulfuric acid, preferably 15–25 times) to precipitate sulfodehydroabietic acid as a white solid.
- Purification: The precipitate is filtered, washed, and then dissolved in glacial acetic acid (0.5–10 times the weight of the precipitate, preferably 1.5–2.3 times) and recrystallized.
- Temperature Control: Sulfonation is preferably maintained at 10 ± 10 °C to control reaction rate and product quality.
| Parameter | Value/Range | Notes |
|---|---|---|
| Sulfuric acid conc. | 98% | Concentrated sulfuric acid |
| Sulfuric acid amount | 1–10 times (4–6 preferred) | Relative to dehydroabietic acid |
| Reaction temperature | 10–20 °C | Cooling required |
| Reaction time | 0.5–10 hours (1–2 preferred) | Stirring duration |
| Ice water amount | 5–50 times (15–25 preferred) | For precipitation |
| Acetic acid for recrystallization | 0.5–10 times (1.5–2.3 preferred) | Purification step |
Formation of this compound
- Calcium Source: Calcium carbonate or calcium hydroxide (lime hydrate) is commonly used.
- Process: Sulfodehydroabietic acid is reacted with calcium ions in aqueous medium at ambient temperature (~25 °C).
- pH Adjustment: The pH is adjusted to facilitate salt formation and precipitation.
- Isolation: The calcium salt precipitate is isolated by filtration or centrifugation.
- Yield: Typical yields range from 80% to 95%, depending on reaction conditions.
| Parameter | Value/Range | Notes |
|---|---|---|
| Calcium source | Calcium carbonate or calcium hydroxide | Common calcium donors |
| Reaction temperature | ~25 °C | Ambient temperature |
| pH control | Neutral to slightly basic | To optimize precipitation |
| Yield | 80–95% | Dependent on conditions |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Key Parameters | Outcome/Product |
|---|---|---|---|
| 1. Abietic acid calcium salt | Rosin + lime hydrate, 200–300 °C, 2–3 h | Rosin:lime = 1:0.5; temp 160–600 °C | Solid abietic acid calcium salt |
| 2. Dehydrogenation | Catalytic or thermal, 220–350 °C | Catalyst presence improves rate | Pure dehydroabietic acid |
| 3. Sulfonation | Dehydroabietic acid + 98% H2SO4, 10–20 °C | Sulfuric acid 4–6x; reaction 1–2 h | Sulfodehydroabietic acid |
| 4. Calcium salt formation | Sulfodehydroabietic acid + Ca2+ source, ~25 °C | pH neutralized; aqueous medium | This compound |
Research Findings and Notes
- The sulfonation step is critical and must be carefully temperature-controlled to avoid side reactions and ensure high purity of the sulfonated product.
- The initial conversion of rosin to abietic acid calcium salt at high temperature also promotes isomerization, which improves the quality of the final product.
- The calcium salt form enhances the compound’s stability and solubility, making it suitable for pharmaceutical and industrial applications.
- The overall process is noted for its simplicity and good productivity, with yields of this compound typically exceeding 80%.
- The compound has demonstrated utility in medicinal chemistry, particularly for treating gastrointestinal conditions such as peptic ulcers and gastritis, which underscores the importance of purity and reproducibility in its preparation.
Chemical Reactions Analysis
Types of Reactions
Sulfodehydroabietic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
Treatment of Gastrointestinal Disorders
Sulfodehydroabietic acid calcium salt has been extensively studied for its efficacy in treating gastrointestinal disorders, particularly peptic ulcers and gastritis. Research indicates that the compound exhibits protective effects against gastric mucosal damage caused by excessive hydrochloric acid and pepsin activity. The compound's mechanism involves the inhibition of gastric acid secretion and promotion of mucosal healing.
- Clinical Studies : A patent (US7015343B2) outlines the use of sulfodehydroabietic acid salts in pharmaceutical formulations aimed at treating digestive canal ulcers and acute or chronic gastritis. The formulations can be administered orally in various forms, such as tablets or capsules, with dosages typically ranging from 40 to 130 mg/kg per day .
- Comparative Efficacy : In studies comparing monosodium sulfodehydroabietate with disodium sulfodehydroabietate, the former showed superior stability and efficacy in preventing hyperacid peptic ulcers and gastrointestinal inflammation. This suggests that sulfodehydroabietic acid may offer a more effective treatment option for patients suffering from these conditions .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that this compound may possess bacteriostatic effects, making it a candidate for inclusion in formulations aimed at treating bacterial infections associated with gastrointestinal disorders.
- Mechanism of Action : The antimicrobial action is thought to be linked to the compound's ability to disrupt bacterial cell membranes, thereby inhibiting growth and proliferation .
Biodegradation Studies
This compound has been evaluated for its role in biodegradation processes. Studies have shown that certain microbial strains can metabolize this compound, suggesting potential applications in bioremediation efforts aimed at degrading environmental pollutants derived from industrial processes.
- Microbial Metabolism : Research indicates that specific strains of bacteria can utilize sulfodehydroabietic acid as a carbon source, leading to the breakdown of complex organic pollutants into less harmful substances .
Surfactant Properties
Due to its chemical structure, this compound exhibits surfactant properties, making it suitable for use in various formulations including detergents and emulsifiers.
- Formulation Development : The compound's amphiphilic nature allows it to function effectively in reducing surface tension in liquid formulations, which is advantageous in cleaning products and personal care items .
Case Study 1: Clinical Efficacy in Peptic Ulcer Treatment
A clinical trial involving patients with peptic ulcers demonstrated significant improvements when treated with medications containing sulfodehydroabietic acid salts. Patients reported reduced symptoms of pain and discomfort, along with accelerated healing times compared to control groups receiving standard treatments.
Case Study 2: Environmental Remediation
In a study assessing the biodegradability of this compound, researchers found that specific bacterial strains could effectively metabolize the compound, leading to a reduction in toxic byproducts associated with industrial waste. This highlights the potential for using this compound in bioremediation strategies.
Mechanism of Action
The mechanism of action of sulfodehydroabietic acid calcium salt involves its interaction with biological membranes and enzymes. The sulfonic acid group can interact with proteins and other biomolecules, leading to various biological effects. For example, its cytoprotective properties in treating peptic ulcers are thought to be due to its ability to form a protective barrier on the stomach lining .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfodehydroabietic Acid Monosodium Salt (Ecabet Sodium)
- Solubility : 13.44 mg/L in water at 25°C, enabling aqueous formulations buffered to pH 7–8.5 for intestinal administration .
- Pharmacological Activity : Enhances acid-induced duodenal alkaline secretion in rats (5–10 mg/mL) and accelerates gastric ulcer healing (50–100 mg/kg orally) by stimulating prostaglandin pathways .
- Formulation : Used in granules, tablets, and solutions, often combined with polycarboxylic acid salts for pH stabilization .
Sulfodehydroabietic Acid Disodium Salt
- Applications : Patented for treating hyperacid gastroenteritis and peptic ulcers, formulated with lactose and aspartame for oral dosage forms (e.g., WO/2010/145066) .
Sulfodehydroabietic Acid Calcium Salt
- Hypothesized Properties: Solubility: Likely lower than sodium salts due to calcium’s stronger ionic interaction with the sulfonate group (cf. sodium bicarbonate solubility: 96 g/L vs. calcium carbonate: 0.0014 g/L) . Biological Effects: Calcium ions may reduce gastric irritation (e.g., carbasalate calcium, a calcium-acetylsalicylate derivative, is less ulcerogenic than sodium salicylates) .
Other Sulfonated Diterpenoid Salts
- Bis-Quaternary Ammonium Surfactant: A sulfodehydroabietic acid-based surfactant demonstrates strong emulsification (CMC = 1.1 mmol/L) and synergism with SDS, highlighting the versatility of sulfodehydroabietic acid derivatives in non-pharmaceutical applications .
Data Tables
Table 1. Physicochemical and Pharmacological Comparison of Sulfodehydroabietic Acid Salts
Table 2. Formulation Components Across Salts
Research Findings and Implications
- Sodium Salts : Demonstrated efficacy in ulcer healing and H. pylori inhibition, but require pH buffering for stability .
- Calcium Salt Advantages: Potential for reduced gastrointestinal irritation and enhanced mucosal protection due to calcium’s role in cellular signaling and tight junction integrity .
- Limitations: Lower solubility may restrict bioavailability, necessitating advanced formulation strategies (e.g., nanocrystallization or co-solvents) .
Q & A
Q. Table 1: Key Analytical Techniques for Characterization
Q. Table 2: Experimental Design for Stability Studies
Addressing Data Contradictions
Q. What strategies are effective for reconciling discrepancies in reported bioactivity data?
- Methodological Answer :
- Conduct dose-response studies across multiple cell lines (e.g., HEK293, Caco-2) to account for cell-type specificity.
- Validate assays using positive controls (e.g., Ecabet sodium, a related derivative) and adhere to USP guidelines for cell culture reagents .
- Perform meta-analysis of existing data using PRISMA frameworks to identify outliers and methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
